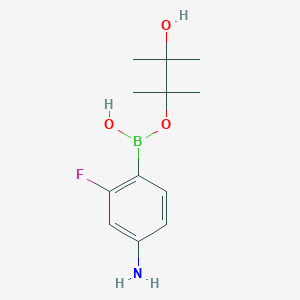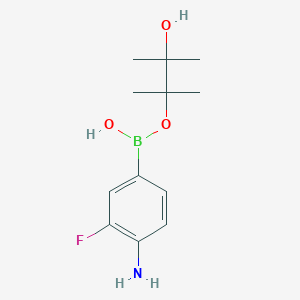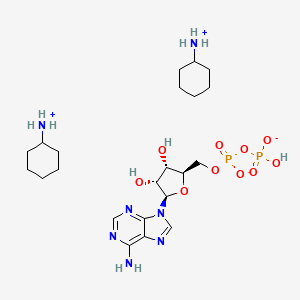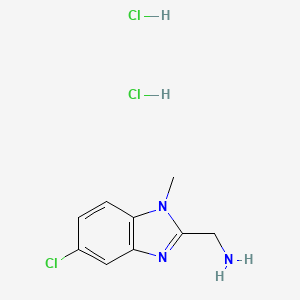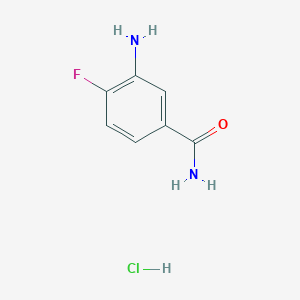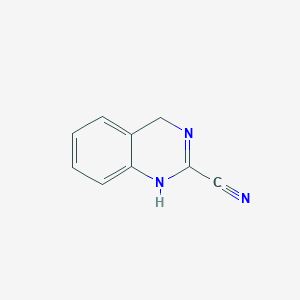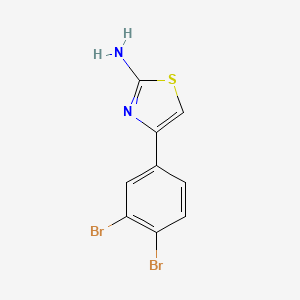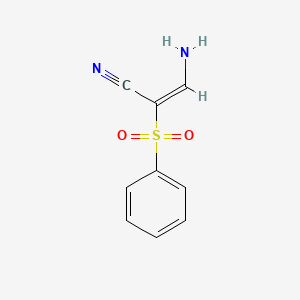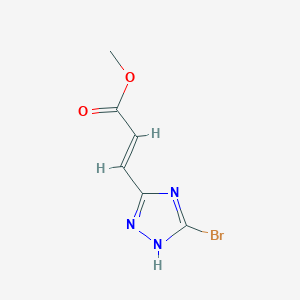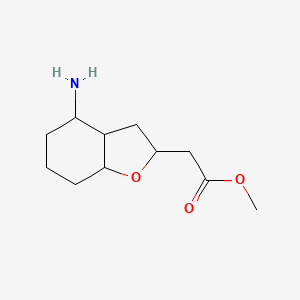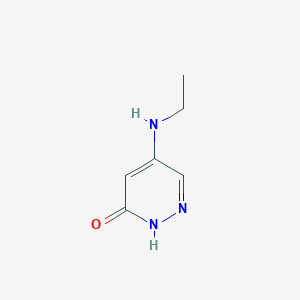
3-(Hydroxymethyl)oxetane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)oxetane-3-carbonitrile is an organic compound with the molecular formula C₅H₇NO₂ It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxetane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile with an epoxide in the presence of a base, which facilitates the formation of the oxetane ring. The reaction conditions often require careful temperature control and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxetane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)oxetane-3-carbonitrile.
Reduction: Formation of 3-(Hydroxymethyl)oxetane-3-amine.
Substitution: Formation of various functionalized oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)oxetane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its bioactivity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)oxetane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(Hydroxymethyl)tetrahydrofuran: A five-membered ring compound with different reactivity and stability compared to oxetanes.
3-(Hydroxymethyl)oxirane: An epoxide with a three-membered ring, exhibiting different ring strain and reactivity.
Uniqueness
3-(Hydroxymethyl)oxetane-3-carbonitrile is unique due to the presence of both the oxetane ring and the nitrile group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and the development of novel materials and bioactive compounds.
Properties
IUPAC Name |
3-(hydroxymethyl)oxetane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c6-1-5(2-7)3-8-4-5/h7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFCRVZKLSODEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374657-44-9 |
Source


|
| Record name | 3-(hydroxymethyl)oxetane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-but-2-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7934003.png)
